2-(2-Hydroxy-5-nitrophenyl)thiazolidine-4-carboxylic acid
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Overview
Description
2-(2-Hydroxy-5-nitrophenyl)thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(2-Hydroxy-5-nitrophenyl)thiazolidine-4-carboxylic acid typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with thiazolidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure high yield and purity . Industrial production methods may involve the use of advanced techniques such as multicomponent reactions, click chemistry, and green chemistry approaches to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
2-(2-Hydroxy-5-nitrophenyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazolidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-Hydroxy-5-nitrophenyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-5-nitrophenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
2-(2-Hydroxy-5-nitrophenyl)thiazolidine-4-carboxylic acid can be compared with other thiazolidine derivatives such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various bioactive compounds.
2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid: Similar structure but lacks the nitro group, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10N2O5S |
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Molecular Weight |
270.26 g/mol |
IUPAC Name |
2-(2-hydroxy-5-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O5S/c13-8-2-1-5(12(16)17)3-6(8)9-11-7(4-18-9)10(14)15/h1-3,7,9,11,13H,4H2,(H,14,15) |
InChI Key |
TZJCMKIXSJZDAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(S1)C2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)O |
Origin of Product |
United States |
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